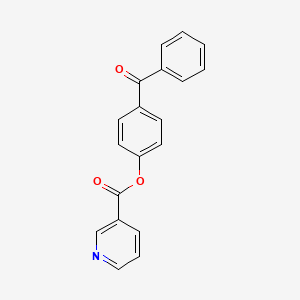

(4-Benzoylphenyl) pyridine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-18(14-5-2-1-3-6-14)15-8-10-17(11-9-15)23-19(22)16-7-4-12-20-13-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAZEZWLZYQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Benzoylphenyl Pyridine 3 Carboxylate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (4-Benzoylphenyl) pyridine-3-carboxylate, the most logical disconnection is the ester linkage, which simplifies the molecule into two primary synthons: a pyridine-3-carbonyl derivative and a 4-hydroxybenzophenone (B119663) derivative. This approach allows for the separate synthesis of the two key intermediates, which are then coupled in the final esterification step.

The primary retrosynthetic disconnection is illustrated as follows:

Figure 1: Retrosynthetic Analysis of (4-Benzoylphenyl) pyridine-3-carboxylate

graph TD

A["(4-Benzoylphenyl) pyridine-3-carboxylate"] --> B{"Ester Disconnection"};

B --> C["Pyridine-3-carboxylic Acid Derivative"];

B --> D["4-Hydroxybenzophenone"];

This analysis identifies pyridine-3-carboxylic acid and 4-hydroxybenzophenone as the crucial precursors for the synthesis.

Synthesis of Pyridine-3-carboxylic Acid Precursors

Pyridine-3-carboxylic acid, also known as nicotinic acid, and its derivatives are important intermediates in the synthesis of various pharmaceutical and agrochemical compounds. nih.gov Several methods are available for the preparation of these precursors.

One common approach involves the oxidation of 3-methylpyridine (β-picoline) using a strong oxidizing agent such as potassium permanganate (KMnO4) or nitric acid. This method is widely used in industrial-scale production due to the availability of the starting material.

Alternatively, pyridine-2,3-dicarboxylic acids can be synthesized and subsequently decarboxylated to yield the desired pyridine-3-carboxylic acid. googleapis.com The synthesis of pyridine-2,3-dicarboxylic acid can be achieved through the reaction of a ketoester with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt. wipo.int

Another synthetic route involves the carbonylation of halopyridines. For instance, 3-halopyridines can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to produce pyridine-3-carboxylic acid esters. google.com These esters can then be hydrolyzed to the corresponding carboxylic acid.

The choice of synthetic method often depends on factors such as the availability of starting materials, desired scale of production, and the need for specific substituents on the pyridine (B92270) ring.

Preparation of 4-Hydroxybenzophenone Intermediates

4-Hydroxybenzophenone is a key intermediate in the production of various polymers and UV stabilizers. ijraset.com Its synthesis can be achieved through several established methods, primarily involving Friedel-Crafts acylation reactions.

A widely used method is the Fries rearrangement of phenyl p-hydroxybenzoate. This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl3) and can be performed with or without a solvent. chemicalbook.com

Another common approach is the Friedel-Crafts acylation of phenol with benzoyl chloride. google.com This reaction is also catalyzed by a Lewis acid, with aluminum chloride being a frequent choice. The reaction conditions, including temperature and solvent, can be optimized to maximize the yield of the desired para-substituted product.

More environmentally friendly methods have also been developed, utilizing solid acid catalysts such as montmorillonite K-10 clay supported metal chlorides. ijraset.com These catalysts are often reusable and can lead to higher product yields with simpler work-up procedures. ijraset.com

Other synthetic routes to 4-hydroxybenzophenone include the hydrolysis of 4-chlorobenzophenone and the demethylation of p-methoxybenzophenone. google.com The choice of method depends on factors such as cost, environmental considerations, and the desired purity of the final product.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Reaction Type | Yield (%) |

| Phenyl p-chlorobenzoate | - | Aluminum chloride | Fries rearrangement | Good |

| Phenol | p-Chlorobenzonitrile | Zinc(II) chloride, HCl | Acylation/Hydrolysis | 88.2 |

| Phenol | Benzoyl chloride | Aluminum trichloride | Friedel-Crafts acylation | 82.5 |

| 4-Hydroxyphenylboronic acid | Benzoyl chloride | Pd2dba3 | Suzuki Coupling | - |

| Benzotrichloride | Phenol | Aluminum chloride | Condensation | 90 |

Esterification Strategies for Aryl Pyridine Carboxylates

The final step in the synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate is the esterification of pyridine-3-carboxylic acid or its activated derivative with 4-hydroxybenzophenone. Several esterification methods are suitable for the formation of aryl esters.

A common and effective method for esterification involves the conversion of the carboxylic acid to a more reactive acid chloride. Pyridine-3-carboxylic acid can be converted to pyridine-3-carbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). commonorganicchemistry.comlibretexts.org The resulting acid chloride is then reacted with 4-hydroxybenzophenone in the presence of a base, such as pyridine or triethylamine, to form the desired ester. This method is often high-yielding and proceeds under mild conditions. nih.gov

Alternatively, mixed anhydride methods can be employed. The carboxylic acid is reacted with a reagent like 2-methyl-6-nitrobenzoic anhydride to form a mixed anhydride, which then reacts with the alcohol to yield the ester. This approach has been shown to give good yields for the synthesis of pyridine-carboxylate derivatives. nih.gov

Coupling reagents that activate the carboxylic acid in situ are also frequently used. Reagents such as diethyl chlorophosphate can be used in pyridine to directly form esters from carboxylic acids and alcohols. researchgate.net

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org This method is particularly useful for substrates that are sensitive to harsher conditions. wikipedia.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. rsc.org

A variety of solvents can be used for the Steglich esterification, including dichloromethane, diethyl ether, and tetrahydrofuran. orgsyn.org The reaction is typically carried out at room temperature.

| Coupling Reagent | Catalyst | Key Features |

| Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for sensitive substrates. |

| N,N'-Diisopropylcarbodiimide (DIC) | - | Similar to DCC, but the urea byproduct is more soluble. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | DMAP | Water-soluble carbodiimide, simplifies product purification. |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including esterifications. acs.org Microwave irradiation can lead to rapid heating and localized superheating effects, resulting in significantly reduced reaction times, higher yields, and often cleaner reactions compared to conventional heating methods. mdpi.com

Microwave-assisted esterification can be performed under various conditions, including solvent-free reactions or using a variety of solvents. Catalysts, such as N-fluorobenzenesulfonimide, can be employed to further enhance the reaction rate. mdpi.com The optimization of reaction parameters, such as temperature, time, and catalyst loading, is crucial for achieving high conversion rates. mdpi.com

Optimization of Reaction Conditions and Yields

A plausible and widely utilized method for the synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate is the Steglich esterification. This method is particularly advantageous as it proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org The reaction involves the coupling of pyridine-3-carboxylic acid with 4-hydroxybenzophenone in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). organic-chemistry.orgorganic-chemistry.org

The general reaction is as follows:

Pyridine-3-carboxylic acid + 4-Hydroxybenzophenone --(DCC, DMAP)--> (4-Benzoylphenyl) pyridine-3-carboxylate + Dicyclohexylurea (DCU)

To maximize the yield of the desired ester, a systematic optimization of various reaction parameters is essential. Key parameters that are typically investigated include the molar ratio of reactants and reagents, reaction temperature, and reaction time.

Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate

| Entry | Molar Ratio (Acid:Alcohol:DCC:DMAP) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1:1:1:0.1 | 25 | 12 | 65 |

| 2 | 1:1.2:1.2:0.1 | 25 | 12 | 78 |

| 3 | 1:1.2:1.2:0.1 | 0 to 25 | 12 | 85 |

| 4 | 1:1.2:1.2:0.2 | 0 to 25 | 12 | 88 |

| 5 | 1:1.2:1.2:0.1 | 0 to 25 | 24 | 92 |

| 6 | 1.2:1:1.2:0.1 | 0 to 25 | 24 | 89 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a typical optimization process for a Steglich esterification.

The optimization studies, as illustrated in the hypothetical data table, would likely reveal that using a slight excess of the alcohol (4-hydroxybenzophenone) and the coupling agent (DCC) can drive the reaction towards completion and improve the yield. Running the reaction initially at a lower temperature (0 °C) and then allowing it to warm to room temperature can help in controlling the reaction rate and minimizing side reactions. organic-chemistry.org Increasing the reaction time generally leads to higher conversion and improved yields. The catalytic amount of DMAP is crucial for the reaction to proceed efficiently. organic-chemistry.org

Purification Techniques for Target Compound Isolation

Following the completion of the synthesis, the isolation and purification of (4-Benzoylphenyl) pyridine-3-carboxylate from the reaction mixture are critical steps to obtain a product of high purity. The primary byproduct of the Steglich esterification is dicyclohexylurea (DCU), which is insoluble in many common organic solvents and can often be removed by filtration. wikipedia.org However, other impurities, such as unreacted starting materials and minor side products, may remain.

Column Chromatography

A common and effective method for the purification of organic compounds is column chromatography. youtube.com For the purification of (4-Benzoylphenyl) pyridine-3-carboxylate, a silica gel stationary phase would be appropriate. researchgate.net The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. sapub.org

Interactive Data Table: Illustrative TLC Analysis for Purification Monitoring

| Compound | Rf Value (3:7 Ethyl Acetate:Hexane) |

| 4-Hydroxybenzophenone (starting material) | 0.35 |

| Pyridine-3-carboxylic acid (starting material) | 0.05 |

| (4-Benzoylphenyl) pyridine-3-carboxylate (product) | 0.50 |

| Dicyclohexylurea (byproduct) | 0.15 |

Note: The Rf values are hypothetical and serve to illustrate the separation of components on a TLC plate.

Recrystallization

Recrystallization is another powerful technique for purifying solid organic compounds. illinois.edu This method relies on the difference in solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures. A suitable solvent for recrystallization would be one in which (4-Benzoylphenyl) pyridine-3-carboxylate is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of esters include ethanol, ethyl acetate, or mixtures of solvents like hexane/ethyl acetate. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow the formation of pure crystals.

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches

While the Steglich esterification is a reliable method, exploring alternative and more environmentally benign synthetic routes is a key aspect of modern chemical research. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. organic-chemistry.org The esterification of pyridine-3-carboxylic acid with 4-hydroxybenzophenone could potentially be performed under microwave irradiation, which may reduce the required reaction time from hours to minutes and could also lead to improved yields. researchgate.net

Solvent-Free Reactions

Conducting reactions in the absence of a solvent is a core principle of green chemistry, as it eliminates solvent waste and simplifies product work-up. rsc.org Mechanochemical synthesis, which uses mechanical force to induce chemical reactions, is a promising solvent-free method for esterification. nih.gov A ball mill could be used to grind the solid reactants (pyridine-3-carboxylic acid and 4-hydroxybenzophenone) with a solid catalyst, potentially leading to the formation of the desired ester without the need for a solvent.

Biocatalytic Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green chemical synthesis. frontiersin.org Lipases are enzymes that can catalyze the formation of esters. nih.gov A potential biocatalytic route for the synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate would involve the use of an immobilized lipase to catalyze the esterification of pyridine-3-carboxylic acid or a simple ester thereof (e.g., ethyl nicotinate) with 4-hydroxybenzophenone. cell.com This approach would avoid the use of potentially hazardous coupling agents like DCC and could be performed in a more environmentally friendly solvent or even under solvent-free conditions. nih.gov The use of biocatalysts for the synthesis of nicotinic acid and its derivatives is a growing area of research. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) for Comprehensive Structural and Conformational Assignment

No NMR data were found for (4-Benzoylphenyl) pyridine-3-carboxylate. However, spectral data for the related compound 4-Benzoylpyridine is available and can offer insights into the chemical shifts expected for the benzoyl and pyridine (B92270) fragments of the target molecule.

For 4-Benzoylpyridine , the following ¹H-NMR data has been reported:

| Proton | Chemical Shift (ppm) |

| Pyridine H (ortho to C=O) | 8.816 |

| Pyridine H (meta to C=O) | 7.826 |

| Benzoyl H (para) | 7.647 |

| Benzoyl H (meta) | 7.584 |

| Benzoyl H (ortho) | 7.519 |

| Data obtained from a 400 MHz spectrum in CDCl₃. chemicalbook.com |

No specific ¹³C-NMR or 2D-NMR data for (4-Benzoylphenyl) pyridine-3-carboxylate was found.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Fingerprinting

Specific IR and Raman spectra for (4-Benzoylphenyl) pyridine-3-carboxylate are not available. The IR spectrum of the related compound 4-Benzoylpyridine shows characteristic peaks for its functional groups. nih.gov Analysis of these peaks can help in predicting the vibrational modes for the target compound.

No Raman spectroscopy data was found for (4-Benzoylphenyl) pyridine-3-carboxylate or closely related structures in the performed searches.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

No high-resolution mass spectrometry data for (4-Benzoylphenyl) pyridine-3-carboxylate was located. However, mass spectrometry data for 4-Benzoylpyridine is available, showing a molecular ion peak (M+) at m/z 183, which corresponds to its molecular weight. nih.gov The fragmentation pattern would likely involve the stable benzoyl cation (m/z 105) and pyridyl fragments. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

No single-crystal X-ray diffraction data was found for (4-Benzoylphenyl) pyridine-3-carboxylate. However, crystallographic data for two related compounds, Benzoylmethyl pyridine-4-carboxylate and N-(4-Benzoylphenyl)pyridine-2-carbothioamide , have been reported.

For Benzoylmethyl pyridine-4-carboxylate , the crystal structure reveals a triclinic system with the space group P-1. nih.gov The dihedral angle between the phenyl and pyridine rings is 65.8(1)°. nih.gov The crystal packing is stabilized by C-H···π interactions. nih.gov

Crystal Data for Benzoylmethyl pyridine-4-carboxylate nih.gov

| Parameter | Value |

| Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.0863 (6) |

| b (Å) | 9.2130 (7) |

| c (Å) | 9.3291 (8) |

| α (°) | 106.738 (7) |

| β (°) | 114.495 (8) |

| γ (°) | 96.549 (6) |

| Volume (ų) | 583.52 (8) |

| Z | 2 |

For N-(4-Benzoylphenyl)pyridine-2-carbothioamide , the crystal structure is also triclinic with the space group P1. researchgate.net The asymmetric unit contains two independent molecules with different conformations. researchgate.net The dihedral angles between the central benzene (B151609) ring and the pendant phenyl and pyridine groups differ in the two molecules. researchgate.net

Crystal Data for N-(4-Benzoylphenyl)pyridine-2-carbothioamide researchgate.net

| Parameter | Value |

| Formula | C₁₉H₁₄N₂OS |

| Molecular Weight | 318.38 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.7001 (14) |

| b (Å) | 12.1805 (14) |

| c (Å) | 13.8660 (17) |

| α (°) | 75.990 (5) |

| β (°) | 89.069 (6) |

| γ (°) | 87.074 (6) |

| Volume (ų) | 1587.5 (4) |

| Z | 4 |

Circular Dichroism Spectroscopy (if applicable for chiral derivatives or conformational studies)

No information regarding chiral derivatives or the use of circular dichroism spectroscopy for conformational studies of (4-Benzoylphenyl) pyridine-3-carboxylate was found in the conducted searches.

Photophysical and Electronic Properties Investigations

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of (4-Benzoylphenyl) pyridine-3-carboxylate is predicted to be dominated by the electronic transitions within the benzophenone (B1666685) chromophore. Benzophenone itself typically exhibits two main absorption bands in the UV region. A strong absorption band is expected around 250-260 nm, attributable to the π → π* transition of the aromatic rings. A weaker, longer-wavelength band, characteristic of the n → π* transition of the carbonyl group, is also anticipated, likely appearing in the 330-360 nm region.

Data from structurally similar compounds, such as various benzophenone derivatives, supports the prediction of these characteristic absorption bands. For instance, studies on benzophenone and its derivatives consistently show a strong π → π* transition and a weaker n → π* transition.

Table 1: Predicted UV-Vis Absorption Characteristics of (4-Benzoylphenyl) pyridine-3-carboxylate based on Analogous Compounds

| Chromophore/Analogous Compound | Predicted Transition | Approximate Wavelength (λ_max) |

| Benzophenone | π → π | ~250-260 nm |

| Benzophenone | n → π | ~330-360 nm |

| Pyridine-3-carboxylate | π → π | ~260-270 nm |

| Pyridine-3-carboxylate | n → π | ~290-310 nm |

Note: The data in this table is predictive and based on the known spectroscopic properties of the individual chromophores and related molecules.

Fluorescence and Phosphorescence Spectroscopy: Excited State Dynamics and Emission Characteristics

The emission properties of (4-Benzoylphenyl) pyridine-3-carboxylate are expected to be heavily influenced by the benzophenone moiety, which is well-known for its efficient intersystem crossing from the first excited singlet state (S₁) to the triplet state (T₁).

Fluorescence: Due to the rapid and efficient intersystem crossing, the fluorescence quantum yield of benzophenone and its simple derivatives is typically very low at room temperature in solution. Therefore, (4-Benzoylphenyl) pyridine-3-carboxylate is predicted to be a weak fluorophore. Any observed fluorescence would likely originate from the S₁ (n, π*) state and would be expected in the blue region of the spectrum. The pyridine-3-carboxylate portion might exhibit some fluorescence, as seen in some pyridine (B92270) derivatives, but this is likely to be quenched or overshadowed by the processes occurring in the benzophenone part of the molecule.

Phosphorescence: In contrast to its weak fluorescence, benzophenone is a strong phosphorescer, especially at low temperatures in a rigid matrix. The phosphorescence emanates from the lowest triplet state (T₁) and is typically observed in the blue-green to green region of the spectrum (around 400-500 nm). Consequently, (4-Benzoylphenyl) pyridine-3-carboxylate is expected to exhibit significant phosphorescence under similar conditions. The triplet state of benzophenone is known to be of (n, π*) character, which contributes to its high phosphorescence efficiency. edinst.com

Time-Resolved Spectroscopy: Excited State Lifetimes and Energy Transfer Processes

Time-resolved spectroscopic studies on benzophenone and its derivatives provide valuable insights into the expected excited-state dynamics of (4-Benzoylphenyl) pyridine-3-carboxylate.

The lifetime of the first excited singlet state (S₁) of benzophenone is very short, typically on the order of picoseconds, due to the high rate of intersystem crossing to the triplet manifold. This rapid depopulation of the S₁ state is consistent with the low fluorescence quantum yield.

The lowest triplet state (T₁) of benzophenone, however, has a much longer lifetime, which can range from microseconds to milliseconds in deoxygenated solutions and at low temperatures. edinst.comedinst.com This long lifetime allows the triplet state to participate in various photochemical reactions. For (4-Benzoylphenyl) pyridine-3-carboxylate, a similar long-lived triplet state is anticipated, which would be the primary photoactive species. Time-resolved transient absorption spectroscopy on benzophenone has identified the characteristic absorption of its triplet state in the visible region, typically around 520-530 nm. edinst.com Similar transient absorptions would be expected for (4-Benzoylphenyl) pyridine-3-carboxylate.

Energy transfer processes are also a key feature of benzophenone photophysics. The long-lived and high-energy triplet state of benzophenone can act as a photosensitizer, transferring its energy to other molecules with lower triplet energies. This property is likely to be retained in (4-Benzoylphenyl) pyridine-3-carboxylate.

Quantum Yield Determinations for Absorption and Emission Phenomena

The quantum yield of a photophysical process is a measure of its efficiency. For (4-Benzoylphenyl) pyridine-3-carboxylate, the following quantum yields are anticipated based on the behavior of benzophenone:

Fluorescence Quantum Yield (Φ_F): The fluorescence quantum yield is expected to be very low, likely less than 0.01 in most solvents at room temperature. This is a direct consequence of the rapid and efficient intersystem crossing.

Phosphorescence Quantum Yield (Φ_P): In contrast, the phosphorescence quantum yield at low temperatures (e.g., 77 K) in a rigid matrix is expected to be high, potentially approaching unity in the absence of quenchers.

Intersystem Crossing Quantum Yield (Φ_ISC): The quantum yield for intersystem crossing from S₁ to the triplet manifold is expected to be very high, close to 1. edinst.com This high efficiency is a hallmark of benzophenone photophysics.

Photochemical Reaction Quantum Yield: The quantum yield of any photochemical reaction, such as hydrogen abstraction, will depend on the specific reaction conditions and the reactivity of the surrounding medium with the triplet state of the molecule.

Table 2: Predicted Quantum Yields for (4-Benzoylphenyl) pyridine-3-carboxylate

| Photophysical Process | Predicted Quantum Yield (Φ) | Conditions |

| Fluorescence | < 0.01 | Room Temperature, Solution |

| Intersystem Crossing | ~ 1 | Room Temperature, Solution |

| Phosphorescence | High (approaching 1) | Low Temperature (77 K), Rigid Matrix |

Note: These values are predictions based on the well-established photophysics of benzophenone.

Solvatochromic Effects on Spectroscopic Properties

Solvatochromism refers to the change in the position, shape, and intensity of absorption and emission bands with a change in the solvent polarity. wikipedia.org The spectroscopic properties of (4-Benzoylphenyl) pyridine-3-carboxylate are expected to exhibit solvatochromic shifts.

The n → π* transition of the benzophenone carbonyl group is known to undergo a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. Conversely, the π → π* transitions may show a bathochromic (red) shift in polar solvents.

Photoisomerization and Photodegradation Studies

The benzophenone triplet state is a powerful hydrogen abstractor. Upon excitation, it can abstract a hydrogen atom from a suitable donor molecule (or intramolecularly) to form a ketyl radical. This reactivity can lead to photodegradation. Therefore, in the presence of hydrogen-donating solvents (like alcohols) or other susceptible molecules, (4-Benzoylphenyl) pyridine-3-carboxylate is expected to undergo photochemical reactions.

Photoisomerization is less likely to be a major pathway for the core structure of (4-Benzoylphenyl) pyridine-3-carboxylate under normal conditions. The aromatic rings are robust, and the ester linkage is not typically prone to photoisomerization. However, prolonged irradiation, especially in the presence of oxygen and reactive species, could lead to complex degradation pathways, potentially involving cleavage of the ester bond or reactions on the aromatic rings. The photoreactivity of nicotinic acid derivatives has been noted to be dependent on the solvent and pH, with possibilities of photo-hydroxylation or photo-decarboxylation under certain conditions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For (4-Benzoylphenyl) pyridine-3-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its electronic properties.

The key outputs of this analysis are the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.

In (4-Benzoylphenyl) pyridine-3-carboxylate, the HOMO is expected to be localized primarily on the electron-rich benzoylphenyl group, while the LUMO would likely be distributed across the electron-deficient pyridine (B92270) ring. A smaller HOMO-LUMO gap generally indicates higher reactivity and susceptibility to electronic excitation.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | Lower (more negative) | Indicates stability of electron-donating orbitals |

| LUMO Energy | Higher (less negative) | Indicates stability of electron-accepting orbitals |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity |

| HOMO Localization | Benzoylphenyl moiety | Site of potential electrophilic attack |

Conformational Analysis: Potential Energy Surface Exploration and Preferred Conformer Identification

The three-dimensional structure of (4-Benzoylphenyl) pyridine-3-carboxylate is not rigid. Rotation is possible around the single bonds connecting the phenyl ring to the carbonyl group, the benzoyl group to the phenyl ester, and the ester group to the pyridine ring. Conformational analysis is used to identify the most stable three-dimensional arrangement (the preferred conformer) of the molecule.

This is achieved by exploring the potential energy surface (PES) of the molecule. The PES is a mathematical map of the molecule's energy as a function of its geometry. By systematically rotating key dihedral angles and calculating the corresponding energy at each point using DFT or other methods, a profile of the energy landscape is generated. The points on this surface with the lowest energy correspond to stable conformers. For similar, non-linear, multi-ring structures, crystal structure analysis often reveals significant dihedral angles between the planes of the aromatic rings, indicating that the most stable conformer is typically non-planar. For instance, in related structures like N-(4-Benzoylphenyl)pyridine-2-carbothioamide, dihedral angles between the central benzene (B151609) ring and the pendant phenyl and pyridine groups are reported to be around 54-57° and 8-17°, respectively.

Spectroscopic Property Predictions (e.g., theoretical UV-Vis, NMR chemical shifts, vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For (4-Benzoylphenyl) pyridine-3-carboxylate, transitions attributed to π → π* and n → π* within the aromatic systems are expected. The benzophenone (B1666685) chromophore would likely dominate the absorption profile.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculated values, when compared to experimental spectra, help in the definitive assignment of signals to specific atoms in the molecule.

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of the molecule. The resulting theoretical infrared (IR) and Raman spectra show characteristic frequencies corresponding to the stretching and bending of specific bonds, such as the C=O (carbonyl and ester) and C-N (pyridine) groups. This aids in the functional group identification from experimental vibrational spectra.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Region |

|---|---|---|

| UV-Vis | Strong absorption bands | π → π* transitions in phenyl and pyridine rings |

| Weaker absorption band | n → π* transition of the carbonyl group | |

| ¹H NMR | ~7.2-8.8 ppm | Aromatic protons on phenyl and pyridine rings |

| ¹³C NMR | ~165-170 ppm | Carbonyl carbon (ester) |

| ~190-200 ppm | Carbonyl carbon (ketone) | |

| ~120-150 ppm | Aromatic carbons | |

| IR | ~1720-1740 cm⁻¹ | C=O stretch (ester) |

| ~1660-1680 cm⁻¹ | C=O stretch (ketone) |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics is suited for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes, flexibility, and interactions with other molecules (like solvents or biological targets).

For (4-Benzoylphenyl) pyridine-3-carboxylate, an MD simulation in a solvent box (e.g., water or an organic solvent) would reveal how the molecule moves and adapts its conformation in a condensed phase. It would also highlight the formation and lifetime of intermolecular interactions, such as hydrogen bonds (if applicable) and van der Waals forces, between the solute and solvent molecules. This information is crucial for understanding its solubility and transport properties.

Reaction Mechanism Modeling for Synthetic Pathways or Degradation Processes

Computational chemistry can model the pathways of chemical reactions. For the synthesis of (4-Benzoylphenyl) pyridine-3-carboxylate, which could involve an esterification reaction between nicotinic acid (pyridine-3-carboxylic acid) and 4-hydroxybenzophenone (B119663), theoretical modeling can elucidate the reaction mechanism.

This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy barrier. By comparing the energy profiles of different possible pathways, the most favorable synthetic route can be identified. Similarly, computational models can predict potential degradation pathways, for example, the hydrolysis of the ester bond under certain conditions, by calculating the energy barriers for such processes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within the (4-Benzoylphenyl) pyridine-3-carboxylate molecule is uneven due to the presence of electronegative atoms like oxygen and nitrogen. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution.

The MEP map is plotted on the molecule's electron density surface. Different colors indicate different electrostatic potential values:

Red: Regions of high negative potential, typically around electronegative atoms like the carbonyl oxygens and the pyridine nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of high positive potential, usually around hydrogen atoms.

Green/Yellow: Regions of neutral or intermediate potential.

This map is extremely useful for predicting how the molecule will interact with other molecules. For (4-Benzoylphenyl) pyridine-3-carboxylate, the most negative potential is expected around the carbonyl oxygen of the benzoyl group, the ester carbonyl oxygen, and the nitrogen atom of the pyridine ring, indicating these as the primary sites for intermolecular interactions like hydrogen bonding.

Chemical Reactivity and Derivatization Studies

Reactions of the Ester Linkage: Hydrolysis, Transesterification, and Aminolysis Reactions

The ester group is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the ester moiety and for the synthesis of new derivatives.

Hydrolysis: The ester linkage can be cleaved through hydrolysis under either acidic or basic conditions to yield nicotinic acid (pyridine-3-carboxylic acid) and 4-hydroxybenzophenone (B119663). Basic hydrolysis, often referred to as saponification, is typically irreversible and is carried out using strong bases like sodium hydroxide (B78521) or potassium hydroxide. nih.govgoogle.com Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in the presence of water, is a reversible process. researchgate.net

Transesterification: This process involves the conversion of the (4-benzoylphenyl) ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is useful for introducing different alkyl or aryl groups to the carboxylate function, which can modulate the compound's physical and chemical properties.

Aminolysis: The reaction of (4-Benzoylphenyl) pyridine-3-carboxylate with ammonia (B1221849) or a primary or secondary amine leads to the formation of nicotinamide (B372718) derivatives. This reaction typically requires heating and can be catalyzed by certain Lewis acids. The resulting amides are generally more stable than the parent ester. Pyridine-3-carboxamide (B1143946) analogs have been studied for various biological activities. nih.gov

Table 1: Representative Reactions of the Ester Linkage

| Reaction Type | Reagents and Conditions | Product(s) |

|---|---|---|

| Basic Hydrolysis | NaOH (aq), Heat | Pyridine-3-carboxylic acid sodium salt, 4-hydroxybenzophenone |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | Pyridine-3-carboxylic acid, 4-hydroxybenzophenone |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | (New alkyl/aryl) pyridine-3-carboxylate, 4-hydroxybenzophenone |

| Aminolysis | R'R''NH, Heat | N,N-Disubstituted-pyridine-3-carboxamide, 4-hydroxybenzophenone |

Functionalization of the Pyridine (B92270) Ring: Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This electronic nature dictates its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.orgyoutube.com The reaction, when it occurs, typically requires harsh conditions and proceeds with substitution at the 3-position (meta to the nitrogen). youtube.comyoutube.com Common EAS reactions include nitration, sulfonation, and halogenation. wikipedia.orgmasterorganicchemistry.com However, the presence of the carboxylate group, another deactivating group, would further decrease the reactivity of the pyridine ring towards electrophiles.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of a good leaving group is usually required for NAS to occur. In the case of (4-Benzoylphenyl) pyridine-3-carboxylate, direct NAS is unlikely without prior modification of the ring. However, derivatization to introduce a leaving group at the 2- or 4-position could enable subsequent nucleophilic substitution.

Recent advances have focused on the C-H functionalization of pyridines, often employing transition metal catalysis to achieve regioselective substitution at various positions, including those distal to the nitrogen atom. nih.govresearchgate.net

Table 2: Predicted Aromatic Substitution Reactions of the Pyridine Ring

| Reaction Type | Reagents and Conditions | Expected Major Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, High Temperature | Substitution at the 5-position |

| Sulfonation | SO₃, H₂SO₄, High Temperature | Substitution at the 5-position |

| Halogenation | X₂ (e.g., Br₂, Cl₂), Lewis Acid, High Temperature | Substitution at the 5-position |

Chemical Modifications of the Benzoyl Group: Reduction Reactions, Oxidation, and Nucleophilic Additions to the Carbonyl

The benzoyl group contains a reactive carbonyl moiety that can undergo a variety of chemical transformations.

Reduction Reactions: The carbonyl group of the benzophenone (B1666685) moiety can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The choice of reducing agent can allow for selective reduction of the ketone in the presence of the ester, although strong reducing agents like LiAlH₄ would likely reduce both functional groups.

Oxidation: The benzophenone moiety is generally resistant to oxidation under standard conditions. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds could occur.

Nucleophilic Additions to the Carbonyl: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org This includes organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), which would lead to the formation of tertiary alcohols. Other nucleophiles such as cyanide (CN⁻) can also add to the carbonyl group. libretexts.org These reactions are a powerful tool for introducing new carbon-carbon bonds and creating more complex molecular architectures.

Table 3: Representative Reactions of the Benzoyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Reduction (Ketone to Alcohol) | NaBH₄, Methanol | (4-(hydroxy(phenyl)methyl)phenyl) pyridine-3-carboxylate |

| Grignard Reaction | R'MgBr, then H₃O⁺ | (4-(hydroxy(phenyl)(R')methyl)phenyl) pyridine-3-carboxylate |

| Wittig Reaction | Ph₃P=CHR', Toluene, Heat | (4-(1-phenyl-alkene)phenyl) pyridine-3-carboxylate |

Derivatization at the Phenyl Moieties: Introduction of Further Substituents for Structure-Property Relationship Studies

Both the phenyl ring of the benzoyl group and the phenoxy ring of the ester can undergo electrophilic aromatic substitution to introduce additional functional groups. This is a key strategy for conducting structure-property relationship (SPR) studies, allowing for the fine-tuning of the molecule's electronic and steric properties. The orientation of the incoming substituent will be directed by the existing groups on the ring. For the phenyl ring of the benzoyl group, the benzoyl moiety is a deactivating, meta-directing group. For the phenoxy ring, the ester linkage is an activating, ortho, para-directing group.

Formation of Coordination Complexes with Metal Centers (if acting as a ligand)

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry. (4-Benzoylphenyl) pyridine-3-carboxylate could act as a monodentate ligand through the pyridine nitrogen. Additionally, the carbonyl oxygen of the ester or the benzoyl group could potentially participate in chelation, leading to the formation of bidentate or even polydentate coordination complexes. The study of such complexes is relevant for applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

Polymerization or Oligomerization Reactions

While (4-Benzoylphenyl) pyridine-3-carboxylate itself is not a monomer in the traditional sense for common polymerization reactions like radical or condensation polymerization, it could be incorporated into a polymer chain. For instance, if derivatized to contain a polymerizable group (e.g., a vinyl or acrylic group), it could undergo polymerization. chemicalbook.com Alternatively, bifunctional derivatives could be synthesized to participate in condensation polymerization reactions, leading to the formation of polyesters or polyamides containing this structural motif.

Exploration of Non Biological Applications and Advanced Materials Science Potential

Role as Chromophores or Fluorescent Probes in Non-Biological Sensing

The inherent structure of (4-Benzoylphenyl) pyridine-3-carboxylate, featuring multiple aromatic rings and a carbonyl group, suggests its potential as a chromophore and a fluorescent probe. The pyridine (B92270) moiety is a known component in fluorescent sensors, particularly for the detection of metal ions. The nitrogen atom in the pyridine ring and the oxygen atoms in the carboxylate group can act as effective binding sites for cations. researchgate.netmdpi.com This interaction can lead to a "turn-on" or "turn-off" fluorescent response, a principle widely used in the design of chemosensors. For instance, pyridine derivatives have been successfully employed in fluorescent sensors for the detection of various metal ions, including toxic heavy metals like chromium, mercury, nickel, and cobalt. researchgate.netmdpi.com The binding of a metal ion to the ligand can alter the electronic properties of the molecule, leading to a measurable change in its fluorescence spectrum.

The benzoylphenyl portion of the molecule would likely modulate the photophysical properties, such as the absorption and emission wavelengths, quantum yield, and Stokes shift. The bulky and electron-withdrawing nature of the benzoyl group can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation, which is a key mechanism in many fluorescent probes. While direct studies on the target compound are not available, research on other pyridine-based fluorescent chemosensors provides a strong basis for its potential in this area. acs.org

Potential in Organic Electronics: Components in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells

The field of organic electronics could potentially benefit from materials like (4-Benzoylphenyl) pyridine-3-carboxylate. Pyridine-containing compounds are well-recognized for their electron-transporting properties and are frequently used as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The electron-deficient nature of the pyridine ring facilitates the injection and transport of electrons. The frontier energy levels (HOMO and LUMO) of such materials can be tuned by modifying the aromatic π-conjugated systems, which in this case includes the benzoylphenyl group. researchgate.net This tuning is crucial for achieving efficient charge injection and transport, as well as for blocking holes at the interface with the emissive layer, thereby enhancing device efficiency and stability. researchgate.net

Furthermore, the benzophenone (B1666685) core, a key feature of the target molecule, has garnered significant attention in the design of materials for OLEDs, serving both as a host material and as an emitter. researchgate.netalfachemic.com Benzophenone derivatives have been explored for their potential in thermally activated delayed fluorescent (TADF) emitters, which can achieve high external quantum efficiencies. alfachemic.com

In the context of organic solar cells (OSCs), pyridine and its derivatives have been investigated as interface modifiers and as components in electron-transporting layers. researchgate.netrsc.org Pyridine carboxylic acids have been used to modify the surface of metal oxide layers in perovskite solar cells, leading to reduced energy barriers and suppressed charge recombination, ultimately improving the power conversion efficiency and stability of the devices. rsc.orgmdpi.com

Application as Photoinitiators or UV Absorbers in Polymer Science

The benzoylphenyl moiety in (4-Benzoylphenyl) pyridine-3-carboxylate is structurally related to benzophenone, a well-known and widely used photoinitiator and UV absorber in polymer science. researchgate.netmdpi.com Upon absorption of UV light, benzophenone and its derivatives can undergo a transition to an excited triplet state, which can then initiate polymerization reactions by abstracting a hydrogen atom from a suitable donor molecule, generating free radicals. This property makes them valuable for UV curing applications in inks, coatings, and 3D printing. tandfonline.com

Similarly, the ability of benzophenone derivatives to strongly absorb UV radiation makes them excellent UV absorbers for protecting polymers from photodegradation. researchgate.netmdpi.comacs.org They can dissipate the absorbed UV energy through non-destructive pathways, thus preventing the breakdown of the polymer matrix and the associated loss of mechanical properties, discoloration, and surface cracking. acs.org The incorporation of a UV-absorbing moiety like benzoylphenyl into a polymer structure, either as an additive or as a copolymerized monomer, can significantly enhance the durability and lifespan of polymeric materials intended for outdoor use. researchgate.net

Utility in Supramolecular Chemistry and Self-Assembly Processes

The structure of (4-Benzoylphenyl) pyridine-3-carboxylate is highly conducive to applications in supramolecular chemistry and the design of self-assembling systems. The pyridine-carboxylate functionality is a classic building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgnih.govacs.orgresearchgate.netacs.orgresearchgate.netnih.govumt.edu.my The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, forming extended, porous, and crystalline structures. The specific geometry and connectivity of these frameworks can be influenced by the choice of metal ion and the presence of other ligands or templates. rsc.orgnih.gov

Exploration as Ligands or Organocatalysts in Chemical Reactions

The pyridine and carboxylate groups in (4-Benzoylphenyl) pyridine-3-carboxylate make it a potential ligand for transition metal catalysis. Pyridine and its derivatives are ubiquitous ligands in homogeneous catalysis, capable of stabilizing metal centers in various oxidation states and influencing their catalytic activity. alfachemic.comacs.orgresearchgate.net Palladium(II) complexes with pyridine ligands, for example, have been employed as catalysts in carbonylation and reduction reactions. acs.org The electronic properties of the pyridine ligand, which can be tuned by substituents, are known to affect the efficiency of the catalyst. acs.org

In the realm of organocatalysis, pyridine derivatives have been explored for a variety of chemical transformations. researchgate.net They can act as nucleophilic catalysts, and their N-oxides are effective Lewis basic catalysts. researchgate.net Recent research has also demonstrated the use of pyridinyl radicals, generated from pyridinium (B92312) ions, in photochemical organocatalytic reactions, enabling novel C-H functionalizations. nih.govacs.org While the direct catalytic activity of (4-Benzoylphenyl) pyridine-3-carboxylate has not been reported, its structural components suggest that it or its derivatives could be valuable in the development of new catalytic systems.

Development as Precursors for Advanced Functional Materials

(4-Benzoylphenyl) pyridine-3-carboxylate can be envisioned as a versatile precursor for the synthesis of more complex functional materials. The ester linkage in the molecule could potentially be hydrolyzed to yield (4-benzoylphenyl) alcohol and pyridine-3-carboxylic acid, or it could be used in transesterification reactions. These resulting molecules can then be used as monomers or building blocks for new materials.

For instance, dicarboxylic acids and diols are the fundamental components of polyesters, a major class of commercial polymers. libretexts.org The ester group itself can be a reactive site for post-polymerization modification. Polymers with activated ester side chains are valuable platforms for creating functional polymers, including glycopolymers, by reacting them with amine-containing molecules. mdpi.com The pyridine-carboxylate moiety is a well-established building block for the synthesis of metal-organic frameworks (MOFs) with diverse structures and properties. rsc.orgacs.orgresearchgate.netnih.govumt.edu.my Therefore, (4-Benzoylphenyl) pyridine-3-carboxylate could serve as a starting point for creating new polymers, MOFs, or other hybrid materials with tailored properties for specific applications.

Potential in Chemo- and Biosensor Development (excluding biological sensing mechanisms)

Building upon its potential as a fluorescent probe, (4-Benzoylphenyl) pyridine-3-carboxylate is a promising candidate for the development of chemo- and biosensors for non-biological applications. The pyridine ring is a common feature in chemosensors for metal ions, where its nitrogen atom acts as a binding site. mdpi.comacs.orgresearchgate.net The interaction with a target analyte, such as a metal ion, can induce a change in the photophysical properties of the molecule, leading to a detectable signal, often a change in color (colorimetric) or fluorescence. researchgate.netchemisgroup.us

The design of such sensors often involves a receptor-fluorophore system. In (4-Benzoylphenyl) pyridine-3-carboxylate, the pyridine-carboxylate part can act as the receptor, while the entire conjugated system, including the benzoylphenyl group, functions as the fluorophore. The sensitivity and selectivity of the sensor can be tuned by modifying the structure of the receptor and the fluorophore. For example, benzofuran-based chemosensors have been developed for the detection of various metal ions. chemisgroup.us Given the established use of both pyridine and benzoyl derivatives in chemosensor design, (4-Benzoylphenyl) pyridine-3-carboxylate represents a promising platform for the development of new sensors for environmental monitoring and industrial process control.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-benzoylphenyl) pyridine-3-carboxylate, and what methodological considerations ensure high yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of 4-benzoylphenyl derivatives with pyridine-3-carboxylic acid precursors. For example, analogous compounds are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by esterification under reflux with ethanol and sulfuric acid . Key considerations include:

- Use of anhydrous conditions to avoid hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Yield optimization by adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and reaction temperature (80–120°C) .

Q. How can spectroscopic and crystallographic techniques characterize (4-benzoylphenyl) pyridine-3-carboxylate?

- Methodological Answer:

- IR Spectroscopy: Identify ester (C=O stretch ~1700 cm⁻¹) and benzoyl (C=O ~1660 cm⁻¹) groups. Compare with reference spectra for functional group validation .

- NMR: ¹H NMR should show pyridine protons (δ 8.5–9.0 ppm), benzoyl aromatic protons (δ 7.5–8.0 ppm), and ester methyl/methylene groups (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography: Use SHELXL for refinement. Key parameters: R factor <0.05, data-to-parameter ratio >15. Hydrogen bonding and π-π stacking interactions in the crystal lattice can explain stability .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved during structural refinement?

- Methodological Answer:

- Use SHELX software for robust refinement. For example, SHELXL allows manual adjustment of displacement parameters and restraints for disordered regions .

- Validate against DFT-calculated bond lengths (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate twinning or thermal motion; apply TWIN or RIGU commands in SHELX .

- Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .

Q. What experimental designs are suitable for evaluating the lipid-lowering effects of (4-benzoylphenyl) pyridine-3-carboxylate derivatives in hyperlipidemic models?

- Methodological Answer:

- Animal Model: Induce hyperlipidemia in rats using Triton WR-1339 (400 mg/kg, i.p.), which inhibits lipoprotein lipase. Measure serum cholesterol, triglycerides, and HDL at 0, 12, 24, and 48 hours post-administration .

- Dose Optimization: Test derivatives at 10–100 mg/kg (oral). Use atorvastatin as a positive control.

- Statistical Analysis: ANOVA with post-hoc Tukey test (p<0.05) to compare treated vs. control groups. Ensure n≥6 per group for power >80% .

Q. How can mechanistic studies elucidate the biological targets of (4-benzoylphenyl) pyridine-3-carboxylate, such as enzyme inhibition or receptor binding?

- Methodological Answer:

- Enzyme Assays: Test inhibition of HMG-CoA reductase (key in cholesterol synthesis) or Factor Xa (coagulation) using fluorogenic substrates. IC₅₀ values <10 μM suggest therapeutic potential .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., PDB ID: 1HWK for HMG-CoA reductase). Validate with site-directed mutagenesis .

- SAR Studies: Modify substituents (e.g., benzoyl vs. nitro groups) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.